Product packaging for 5,5'-Dibromo BAPTA (tetrapotassium)(Cat. No.:)

5,5'-Dibromo BAPTA (tetrapotassium)

Cat. No.: B12403147
M. Wt: 786.6 g/mol
InChI Key: OAUHFSHYBXGERY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Roles of Calcium Ions in Cellular Physiology and Signal Transduction

Calcium ions are pivotal to a multitude of cellular functions. nih.govvaia.commarahnatural.com In their resting state, cells maintain a very low concentration of free cytosolic Ca²⁺, typically around 100 nanomolar (nM), which is thousands of times lower than the extracellular concentration. marahnatural.comquizlet.comnih.gov This steep electrochemical gradient is essential for calcium's role as a signaling molecule. libretexts.org Upon receiving specific stimuli—such as hormones, neurotransmitters, or growth factors—cells can trigger a rapid but transient increase in intracellular Ca²⁺ levels. nih.govcusabio.comwikipedia.org

This surge in Ca²⁺ can originate from two main sources: influx from the extracellular space through various ion channels, or release from intracellular stores like the endoplasmic reticulum (ER). nih.govcusabio.comabcam.com The resulting change in Ca²⁺ concentration is not just a simple "on" or "off" switch; the information is encoded in the signal's amplitude, frequency, and spatial location. nih.gov

These calcium signals act as a second messenger, allosterically regulating a wide range of enzymes and proteins to initiate downstream cellular responses. marahnatural.comwikipedia.org These processes are remarkably diverse, encompassing everything from muscle contraction and neurotransmitter release to gene transcription, cell proliferation, and apoptosis (programmed cell death). vaia.comcusabio.comcreative-diagnostics.com The precise regulation of calcium signaling is therefore critical for normal physiological function, and its dysregulation is implicated in numerous diseases. abcam.com

Historical Development and Significance of Synthetic Calcium Chelators in Experimental Design

The study of calcium's role in the cell was revolutionized by the development of synthetic molecules capable of binding Ca²⁺ ions, known as chelators. wikipedia.org Early research utilized chelators like EDTA (ethylenediaminetetraacetic acid), but these lacked high selectivity for calcium over other divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in cells.

A significant breakthrough came with the development of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). EGTA exhibits a much higher selectivity for Ca²⁺ over Mg²⁺, making it a more suitable tool for studying biological systems. interchim.fr However, the on-rate of Ca²⁺ binding to EGTA is relatively slow. thermofisher.com

The next major advancement was the synthesis of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) by Roger Y. Tsien in 1980. tcichemicals.com BAPTA was designed to overcome some of the limitations of EGTA. It offers high selectivity for Ca²⁺ over Mg²⁺ and is largely insensitive to pH changes within the physiological range. interchim.frtcichemicals.com Crucially, BAPTA binds and releases calcium ions much more rapidly than EGTA. interchim.frthermofisher.com This property allows BAPTA to act as a more effective buffer for rapid, localized calcium transients.

The introduction of these synthetic chelators provided researchers with an unprecedented ability to manipulate intracellular calcium concentrations. By introducing these molecules into cells, scientists could "clamp" the calcium concentration at a desired level, preventing it from rising and thereby elucidating the specific roles of Ca²⁺ in various cellular processes. thermofisher.combiotium.com

Positioning of BAPTA Derivatives as Advanced Tools for Modulating Intracellular Calcium Dynamics

Building on the success of the parent BAPTA molecule, a range of derivatives have been synthesized to offer a spectrum of calcium binding affinities. interchim.fr These derivatives are created by modifying the benzene (B151609) rings of the BAPTA structure. By adding electron-withdrawing or electron-donating groups, the affinity for Ca²⁺ can be finely tuned. This allows researchers to select a buffer that is best suited for the specific calcium concentration range they wish to study. nih.gov

5,5'-Dibromo BAPTA is one such derivative. The bromine atoms on the benzene rings alter the electron density of the chelating groups, resulting in an intermediate affinity for calcium. interchim.fr This makes it particularly useful for studying phenomena involving micromolar calcium concentrations. thermofisher.comfishersci.com Like other BAPTA derivatives, 5,5'-Dibromo BAPTA is used to buffer intracellular calcium, thereby helping to dissect the intricate roles of calcium signaling in a wide variety of cellular contexts. interchim.frbiotium.commedchemexpress.com These derivatives, including 5,5'-Dibromo BAPTA, are available as membrane-impermeant salts (like the tetrapotassium salt) for direct injection into cells, or as membrane-permeant acetoxymethyl (AM) esters which can be loaded into cells non-invasively. interchim.frtcichemicals.com

The development of BAPTA and its derivatives has provided an indispensable set of tools for cell biologists. They allow for the precise control of one of the most important signaling molecules in the cell, enabling a deeper understanding of the fundamental processes of life.

Chemical and Physical Properties of 5,5'-Dibromo BAPTA (tetrapotassium salt)

PropertyValueSource
Chemical Formula C₂₂H₁₈Br₂K₄N₂O₁₀ fishersci.comthomassci.com
Molecular Weight 786.59 g/mol fishersci.comthomassci.commedchemexpress.com
Appearance White to off-white solid fishersci.com
Solubility Soluble in water fishersci.com
Calcium Dissociation Constant (Kd) (in the absence of Mg²⁺) 1.6 - 3.6 µM interchim.frthermofisher.comfishersci.com
CAS Number 73630-11-2 fishersci.combiocat.commedchemexpress.com

BAPTA Derivatives and their Calcium Affinities

CompoundCalcium Dissociation Constant (Kd) (in the absence of Mg²⁺)Source
5,5'-DimethylBAPTAHigh Affinity interchim.fr
BAPTA160 nM interchim.fr
5,5'-Difluoro BAPTA635 nM thermofisher.com
5,5'-Dibromo BAPTA 1.6 µM thermofisher.com
BAPTA FF (tetrafluoro BAPTA)65 µM interchim.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18Br2K4N2O10 B12403147 5,5'-Dibromo BAPTA (tetrapotassium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18Br2K4N2O10

Molecular Weight

786.6 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate

InChI

InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4

InChI Key

OAUHFSHYBXGERY-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Mechanistic Principles of 5,5 Dibromo Bapta Tetrapotassium Within Experimental Systems

Calcium Chelation Kinetics and Reversibility of Binding Interactions

5,5'-Dibromo BAPTA (tetrapotassium salt) is a calcium chelator, a molecule engineered to bind with calcium ions. biocat.commedchemexpress.commedchemexpress.com As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), its primary function in experimental biology is to control the concentration of free calcium ions in a solution. smolecule.comthomassci.com This control is crucial for studying the diverse roles of calcium in cellular processes. thomassci.combiotium.com

The interaction between 5,5'-Dibromo BAPTA and calcium ions is a reversible binding process. smolecule.com The chelator's carboxylate groups form a stable complex with Ca²⁺. smolecule.com This reaction allows for the precise regulation of free calcium concentrations in experimental environments. smolecule.com A key characteristic of BAPTA and its derivatives is the rapid rate at which they bind and release calcium ions. thomassci.comnih.gov This fast kinetic profile is a significant advantage for studying dynamic cellular events mediated by calcium signaling. thomassci.com

Quantitative Analysis of Calcium Dissociation Constants in Defined Buffering Environments

The affinity of 5,5'-Dibromo BAPTA for calcium is quantified by its dissociation constant (Kd). The Kd represents the concentration of calcium at which half of the chelator molecules are bound to a calcium ion. A lower Kd value signifies a higher affinity for calcium.

The reported Kd for 5,5'-Dibromo BAPTA varies slightly depending on the experimental conditions, such as the composition and ionic strength of the buffer. For instance, in the absence of magnesium, a Kd of 3.6 µM has been reported. smolecule.comthomassci.combiotium.com Other studies have reported values such as 1.6 µM and 1.5 µM under specific buffering conditions. nih.govthermofisher.com These variations highlight the importance of considering the specific experimental environment when utilizing 5,5'-Dibromo BAPTA to buffer calcium.

The following table summarizes the reported dissociation constants for 5,5'-Dibromo BAPTA under different conditions:

Reported Dissociation Constants (Kd) for 5,5'-Dibromo BAPTA

Kd ValueBuffering ConditionsSource
3.6 µMNo Mg²⁺ thomassci.combiotium.com
1.6 µM10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C thermofisher.com
1.5 µMNot specified nih.gov

Selective Chelation Profile: Differential Affinity for Calcium Versus Other Divalent Cations (e.g., Magnesium)

A critical feature of BAPTA and its derivatives, including 5,5'-Dibromo BAPTA, is their high selectivity for calcium ions (Ca²⁺) over other divalent cations, particularly magnesium (Mg²⁺). nih.gov This selectivity is a significant advantage in biological experiments, as the intracellular concentration of Mg²⁺ is typically much higher than that of Ca²⁺. The ability to chelate Ca²⁺ without significantly disturbing Mg²⁺ levels is essential for accurately studying calcium-specific signaling pathways. smolecule.com

The design of the BAPTA molecule, which replaces methylene (B1212753) groups in the parent compound EGTA with benzene (B151609) rings, contributes to this high selectivity, which can be greater than 10⁵-fold for Ca²⁺ over Mg²⁺. nih.gov This ensures that the experimental effects observed when using 5,5'-Dibromo BAPTA can be confidently attributed to the modulation of calcium concentrations. smolecule.com

Proton Sensitivity and pH Independence of Calcium Binding Characteristics

One of the key advantages of BAPTA-family chelators is their relative insensitivity to changes in pH within the physiological range. thomassci.comnih.gov Unlike some other calcium chelators, the calcium binding affinity of 5,5'-Dibromo BAPTA is not significantly affected by fluctuations in proton concentration. smolecule.comthomassci.com This property is particularly valuable for in vivo experiments where intracellular pH can change in response to various stimuli or experimental manipulations. The pH independence ensures that the calcium buffering capacity of 5,5'-Dibromo BAPTA remains stable and predictable, allowing for a more precise investigation of calcium's role in cellular functions without the confounding variable of pH changes. smolecule.comthomassci.comnih.gov

Intracellular Accessibility and Delivery Strategies in Cellular Models

The tetrapotassium salt of 5,5'-Dibromo BAPTA is a water-soluble, but membrane-impermeant molecule. smolecule.comthomassci.com This means that in its salt form, it cannot readily cross the lipid bilayer of cell membranes to access the intracellular environment. smolecule.com This characteristic necessitates specific strategies to deliver the chelator into the cytoplasm of cells for experimental purposes.

To overcome the membrane impermeability of the tetrapotassium salt, two primary methods are employed for intracellular delivery:

Microinjection: The salt form of 5,5'-Dibromo BAPTA can be directly introduced into individual cells through microinjection. thomassci.com This technique allows for precise control over the amount of chelator delivered to a single cell and is often used in studies involving a small number of cells, such as in electrophysiology or imaging experiments. medchemexpress.com

AM Ester Conversion: A more common approach for loading a large population of cells is to use the acetoxymethyl (AM) ester form of the chelator, 5,5'-Dibromo BAPTA, AM. thomassci.combioscience.co.uk The AM ester is a lipid-soluble derivative that can readily diffuse across the cell membrane. bioscience.co.uknih.gov Once inside the cell, cytoplasmic esterases cleave the AM groups, converting the molecule back into its active, membrane-impermeant tetracarboxylate form, effectively trapping it within the cell. bioscience.co.uknih.gov This method allows for the non-invasive loading of a large number of cells simultaneously. thomassci.com To aid in the dispersion of the often poorly water-soluble AM esters, a mild detergent like Pluronic® F-127 is frequently used. lumiprobe.com

Methodological Applications and Experimental Paradigms Utilizing 5,5 Dibromo Bapta Tetrapotassium

Construction of Precisely Defined Calcium Buffer Solutions for Biochemical and Cellular Assays

A primary application of 5,5'-Dibromo BAPTA is in the formulation of calcium buffer solutions with precisely defined free Ca²⁺ concentrations. biotium.commedchemexpress.combiocat.comfishersci.com This is essential for a wide range of biochemical and cellular assays where maintaining a stable and known calcium environment is critical to the experimental outcome. smolecule.com By mixing calculated ratios of the Ca²⁺-free and Ca²⁺-bound forms of the chelator, researchers can create buffers that clamp the free Ca²⁺ concentration at specific levels, spanning the biologically significant range. biotium.comfishersci.com This capability is fundamental for in vitro studies of Ca²⁺-dependent enzymes, protein-protein interactions, and other biochemical processes that are sensitive to calcium levels.

The utility of these buffers extends to cellular assays where the extracellular calcium concentration needs to be strictly controlled. medchemexpress.combiocat.com The water-soluble nature of the tetrapotassium salt makes it suitable for these applications. biotium.comfishersci.com

Below is an interactive table detailing the components of a typical calcium calibration buffer kit, which often includes a Ca²⁺-free and a Ca²⁺-saturated buffer that can be mixed to achieve intermediate concentrations.

Table 1: Example Components of a Calcium Calibration Buffer System

Component Description Purpose
Zero Free Calcium Buffer Contains 10 mM K₂EGTA, 100 mM KCl, and 30 mM MOPS at pH 7.2 in deionized water. Represents the minimum Ca²⁺ concentration in the calibration series.
39 µM Free Calcium Buffer Contains 10 mM CaEGTA, 100 mM KCl, and 30 mM MOPS at pH 7.2 in deionized water. Represents the maximum Ca²⁺ concentration in the calibration series.

This table is based on data for creating a range of calcium concentrations for calibrating fluorescent indicators. aatbio.com

Controlled Modulation of Cytosolic Calcium Concentrations in In Vitro and Ex Vivo Preparations

5,5'-Dibromo BAPTA is instrumental in manipulating the concentration of cytosolic calcium in various experimental preparations. biotium.comfishersci.com While the salt form is membrane-impermeant, it can be introduced into cells via techniques like microinjection. interchim.fr Once inside, it acts as a Ca²⁺ buffer, effectively clamping the intracellular free Ca²⁺ concentration at a level determined by its dissociation constant (Kd) and the total amount of chelator introduced. This allows for the investigation of cellular processes that are triggered or regulated by changes in intracellular calcium. biotium.comfishersci.com

This approach has been widely used in neuroscience to study synaptic transmission and neuronal excitability, as well as in pharmacological studies to investigate the effects of drugs on calcium signaling pathways. smolecule.com By preventing large fluctuations in cytosolic calcium, researchers can dissect the specific roles of Ca²⁺ in events such as neurotransmitter release and muscle contraction. smolecule.com

Integration with Electrophysiological Recording Techniques for Calcium Current Analysis

In the field of electrophysiology, 5,5'-Dibromo BAPTA is often included in the intracellular solution of patch pipettes. This allows for the precise control of the intracellular Ca²⁺ concentration while simultaneously recording ion channel activity. The cesium salt of BAPTA is frequently used in patch-clamp experiments. interchim.fr By buffering intracellular calcium, researchers can isolate and study calcium currents (ICa) without the confounding effects of Ca²⁺-dependent inactivation of the channels themselves or other downstream Ca²⁺-activated currents. This technique is crucial for characterizing the properties of voltage-gated calcium channels and understanding their contribution to cellular excitability.

Employment in Optical Imaging Methodologies for Calcium Dynamics Studies

While 5,5'-Dibromo BAPTA itself is not a fluorescent indicator, it plays a vital role in optical imaging experiments that utilize fluorescent Ca²⁺ dyes. By buffering intracellular Ca²⁺, it can be used to establish baseline (resting) and saturating Ca²⁺ levels, which are necessary for the calibration of these dyes. thermofisher.com Furthermore, its use can help to dissect the spatial and temporal dynamics of Ca²⁺ signals. For instance, by introducing a known concentration of 5,5'-Dibromo BAPTA, researchers can study how endogenous calcium buffers shape the amplitude and duration of Ca²⁺ transients in different cellular compartments. It has been used to study Ca²⁺ mobilization, spatial buffering, and shuttling within cells. thermofisher.com

Application in Quantitative Studies of Calcium Buffering Capacity in Living Cells

The intrinsic properties of 5,5'-Dibromo BAPTA make it a valuable tool for quantifying the endogenous calcium buffering capacity of cells. biotium.com By introducing a known amount of the chelator into a cell and measuring the resulting change in the free Ca²⁺ concentration (often with a fluorescent indicator), researchers can estimate the concentration and binding affinity of the native calcium-binding proteins and other buffers within the cell. This information is critical for building accurate computational models of cellular calcium signaling.

Calibration of Fluorescent Calcium Indicators in Cellular and Subcellular Compartments

Accurate measurement of intracellular Ca²⁺ concentrations with fluorescent indicators requires careful calibration. aatbio.comnih.govnih.gov 5,5'-Dibromo BAPTA, along with other BAPTA derivatives, is a key component of calibration procedures. thermofisher.com By creating a series of buffer solutions with precisely known free Ca²⁺ concentrations, researchers can determine the fluorescence intensity of the indicator at its Ca²⁺-free (minimum fluorescence) and Ca²⁺-saturated (maximum fluorescence) states. aatbio.com This allows for the conversion of fluorescence ratios or intensities into absolute Ca²⁺ concentrations. The use of BAPTA derivatives is advantageous in this context due to their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and their relative insensitivity to pH changes within the physiological range. interchim.frucsd.edu

The following interactive table outlines the dissociation constants (Kd) of 5,5'-Dibromo BAPTA and a related compound, which is crucial for its use in calcium buffering and calibration.

Table 2: Dissociation Constants of 5,5'-Dibromo BAPTA

Compound Dissociation Constant (Kd) without Mg²⁺ Measurement Conditions
5,5'-Dibromo BAPTA 3.6 µM Not specified in the provided context. biotium.comfishersci.com

This table highlights the different affinities for calcium, which allows for the selection of the appropriate chelator for a given biological question.

Investigative Roles in Specific Biological Systems and Processes

Contributions to Neuroscience Research

The precise control of calcium ion concentration afforded by 5,5'-Dibromo BAPTA is of paramount importance in neuroscience research, where calcium signaling governs a vast array of neuronal functions.

5,5'-Dibromo BAPTA has been instrumental in dissecting the intricate mechanisms of synaptic transmission and neuronal excitability. By buffering intracellular calcium, researchers can probe the calcium-dependency of various neuronal events. For instance, the application of BAPTA derivatives has been shown to reduce slow afterhyperpolarizations (AHPs) and spike-frequency adaptation in neurons, indicating a blockade of calcium-activated potassium channels. nih.gov This demonstrates the role of calcium in shaping the firing patterns and excitability of neurons. Furthermore, studies have shown that chelating intracellular calcium with BAPTA can initially increase excitatory postsynaptic potentials (EPSPs), possibly due to the broadening of presynaptic action potentials from the inhibition of calcium-activated potassium channels. nih.gov This highlights the compound's utility in isolating and understanding the roles of specific ion channels in synaptic transmission.

The release of neurotransmitters at the synapse is a tightly regulated process that is critically dependent on transient increases in presynaptic calcium concentration. 5,5'-Dibromo BAPTA, by controlling these calcium transients, allows for a detailed analysis of release dynamics. Research at the crayfish neuromuscular junction has utilized both BAPTA-AM and its dibromo derivative to investigate the relationship between internal calcium levels and excitatory postsynaptic potential (EPSP) generation. psu.edugrinnell.edu These studies revealed that calcium chelation significantly depresses the amplitude of EPSPs. psu.edugrinnell.edu

Interestingly, the effect on synaptic facilitation, a form of short-term plasticity, is less straightforward. Some studies have reported that BAPTA-AM has minimal effect on synaptic facilitation, suggesting that the residual calcium responsible for this phenomenon may be less susceptible to chelation. psu.edugrinnell.edu Other research, however, has indicated that BAPTA-AM can reduce synaptic facilitation, particularly with longer time delays between stimuli. digitaloceanspaces.com These seemingly contradictory findings underscore the complexity of presynaptic calcium dynamics and the value of tools like 5,5'-Dibromo BAPTA in teasing apart the distinct calcium requirements for basal neurotransmission versus short-term plasticity. The ability to manipulate the affinity for calcium, as is the case between BAPTA and its dibromo derivative, provides a finer tool to probe these processes. psu.edu

Research FindingExperimental ModelReference
Calcium chelation significantly depresses EPSP amplitude.Crayfish neuromuscular junction psu.edugrinnell.edu
Minimal effect of BAPTA-AM on synaptic facilitation observed.Crayfish neuromuscular junction psu.edugrinnell.edu
BAPTA-AM found to reduce synaptic facilitation at longer time delays.Frog neuromuscular junction digitaloceanspaces.com

Excessive intracellular calcium is a key mediator of neuronal cell death following injury or ischemic events. Consequently, the chelation of calcium has been explored as a neuroprotective strategy. BAPTA has demonstrated neuroprotective effects in various experimental models. In studies of spinal cord injury in mice, local and immediate application of BAPTA was found to reduce neuronal apoptosis and reactive oxygen species (ROS) generation, leading to improved behavioral recovery. nih.govnih.gov This suggests that buffering excess intracellular calcium at the site of injury can mitigate the secondary damage cascade. nih.gov In vitro studies have further shown that BAPTA can alleviate neuronal apoptosis caused by physical damage and preserve electrophysiological function. nih.gov These findings highlight the potential of calcium chelation as a therapeutic approach and the role of compounds like 5,5'-Dibromo BAPTA in investigating the underlying mechanisms of calcium-dependent neurotoxicity.

Experimental ModelObserved Neuroprotective Effect of BAPTAReference
Spinal cord transection in miceReduced neuronal apoptosis, decreased ROS generation, improved locomotor recovery. nih.govnih.gov
In vitro neural damage modelAlleviation of neuronal apoptosis, preservation of electrophysiological function. nih.gov
Iron overload in chondrocytesInhibition of ROS production, protection against mitochondrial dysfunction. nih.gov

Application in Muscle Physiology and Contraction Studies

The fundamental process of muscle contraction is initiated by the release of calcium ions from the sarcoplasmic reticulum. bioninja.com.aunih.gov 5,5'-Dibromo BAPTA and its parent compound have been employed to investigate the precise role of calcium in muscle physiology. Studies on single frog muscle fibers have shown that the introduction of BAPTA can reduce the force of twitch contractions. nih.gov Interestingly, during tetanic stimulation, BAPTA was found to markedly increase the peak myoplasmic free calcium concentration while slightly reducing the force. nih.gov This suggests a complex interaction where BAPTA may inhibit the binding of calcium to troponin C, thereby reducing the activation of the contractile apparatus, even in the presence of elevated intracellular calcium. nih.gov These experiments underscore the utility of calcium chelators in dissecting the steps of excitation-contraction coupling and understanding how calcium transients are translated into mechanical force.

Deciphering Intracellular Calcium Signaling Pathways and their Regulatory Networks

Calcium ions are ubiquitous second messengers that regulate a multitude of cellular signaling pathways. 5,5'-Dibromo BAPTA serves as a critical tool for deciphering these complex networks by allowing for the controlled manipulation of intracellular calcium levels. smolecule.combiotium.com By chelating calcium, researchers can determine whether a specific cellular process is calcium-dependent. For example, BAPTA-AM has been used to demonstrate that the differentiation of bone marrow macrophages into osteoclasts, induced by RANKL, is a calcium-dependent process. nih.gov The study showed that BAPTA-AM inhibited this differentiation by suppressing the RANKL-induced increase in intracellular calcium, which in turn inhibited the phosphorylation of key signaling proteins such as ERK, Akt, and p38 MAPK. nih.gov This illustrates how 5,5'-Dibromo BAPTA can be used to map out the components of a signaling cascade and establish their calcium dependency.

Assessment of Cellular Responses Under Controlled Calcium Perturbations

The ability to induce controlled perturbations in intracellular calcium concentration is a key application of 5,5'-Dibromo BAPTA. biotium.commedchemexpress.com This allows for the systematic assessment of how cells respond to changes in their calcium environment. For instance, by creating calcium buffers with defined concentrations, researchers can study the activation thresholds of calcium-dependent enzymes or the expression of genes regulated by calcium-sensitive transcription factors. The use of BAPTA has been pivotal in understanding cellular calcium homeostasis and the mechanisms that cells employ to respond to dynamic changes in calcium levels. nih.gov In studies of iron-induced cell damage, the calcium chelator BAPTA-AM was shown to protect against mitochondrial dysfunction and degeneration in chondrocytes by inhibiting the production of reactive oxygen species (ROS). nih.gov This demonstrates how controlled perturbation of calcium levels can reveal the interplay between different cellular stress pathways.

Tool for Pharmacological Investigations of Calcium Channel Modulators and Receptors

5,5'-Dibromo BAPTA and its derivatives are invaluable in pharmacological research for dissecting the intricate roles of calcium signaling in the action of various drugs and in the function of ion channels and receptors. By selectively buffering intracellular calcium, these chelators allow scientists to probe the necessity and downstream effects of calcium fluctuations in response to pharmacological agents.

A key application lies in the study of calcium channel modulators. These drugs, which can either block or enhance the activity of calcium channels, are fundamental in treating a range of cardiovascular and neurological conditions. By pre-loading cells with a BAPTA derivative, researchers can effectively clamp intracellular calcium levels, thereby observing how the absence of a calcium signal alters the cellular response to a calcium channel modulator. This helps to distinguish between the direct effects of the drug on the channel and the subsequent effects mediated by changes in intracellular calcium concentration.

Derivatives of BAPTA are also employed to investigate the signaling pathways of various receptors that trigger intracellular calcium release. For instance, the function of P2X receptors, which are ligand-gated ion channels that play a role in neurotransmission, has been studied using BAPTA. In a study on mouse motor synapses, loading the nerve terminals with BAPTA helped to reveal the specific contribution of P2X7 receptor activation to presynaptic calcium signaling and acetylcholine (B1216132) release. nih.gov The BAPTA-mediated reduction in intracellular calcium allowed for the isolation and characterization of the calcium influx through the P2X7 receptor channels. nih.gov

Furthermore, the acetoxymethyl (AM) ester form of BAPTA derivatives, such as BAPTA-AM, is frequently used in pharmacological studies due to its ability to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active BAPTA molecule. This technique has been instrumental in studying the role of intracellular calcium in the effects of various psychoactive substances. For example, research on the behavioral effects of ethanol (B145695) utilized BAPTA-AM to investigate the involvement of inward calcium currents. nih.gov Pretreatment with BAPTA-AM was found to prevent ethanol-induced locomotor stimulation and reduce ethanol consumption in mice, supporting the role of intracellular calcium in mediating these behavioral responses. nih.gov

In another example, BAPTA-AM was used to probe the signaling pathways involved in the differentiation of bone marrow macrophages into osteoclasts, a process regulated by the RANKL receptor. The study demonstrated that chelating intracellular calcium with BAPTA-AM inhibited this differentiation process by suppressing the phosphorylation of key signaling proteins like ERK, Akt, and p38 MAPK. nih.gov This highlights the utility of BAPTA derivatives in dissecting complex signaling cascades initiated by receptor activation.

A study on the crayfish neuromuscular junction directly utilized 5,5'-Dibromo BAPTA-AM to explore the relationship between internal calcium and synaptic processes. The results showed that chelation of calcium by 5,5'-Dibromo BAPTA-AM significantly depressed the amplitude of excitatory postsynaptic potentials (EPSPs), demonstrating its direct impact on neurotransmitter release. grinnell.edu

Table 1: Research Findings on the Pharmacological Use of BAPTA Derivatives

Research Area BAPTA Derivative Used Key Finding Reference
Neurotransmission BAPTA Revealed the contribution of P2X7 receptor activation to presynaptic calcium signaling and acetylcholine release. nih.gov
Pharmacology of Ethanol BAPTA-AM Demonstrated the role of inward calcium currents in mediating the behavioral effects of ethanol. nih.gov
Osteoclast Differentiation BAPTA-AM Showed that intracellular calcium is necessary for RANKL-induced osteoclast differentiation via ERK, Akt, and p38 MAPK pathways. nih.gov
Synaptic Transmission 5,5'-Dibromo BAPTA-AM Found to decrease the amplitude of excitatory postsynaptic potentials (EPSPs) at the crayfish neuromuscular junction. grinnell.edu

Studies on Cellular Growth and Morphogenesis Regulated by Calcium Gradients (e.g., Fungi)

The precise spatial and temporal regulation of intracellular calcium, often in the form of gradients, is crucial for fundamental cellular processes like growth and morphogenesis. In many organisms, polarized growth, where cellular expansion is restricted to a specific site, is governed by a tip-focused calcium gradient. Filamentous fungi, which grow by the extension of tube-like structures called hyphae, are a prime example of this phenomenon.

The hyphal tip is a region of intense cellular activity, including vesicle fusion and cell wall synthesis, all of which are orchestrated to support rapid, polarized growth. A characteristic feature of growing fungal hyphae is the presence of a steep tip-high gradient of cytosolic free calcium. While the direct use of 5,5'-Dibromo BAPTA in published fungal growth studies is not extensively documented, the principles of its application are highly relevant to investigating the role of these calcium gradients. By introducing a calcium chelator like 5,5'-Dibromo BAPTA into the fungal hypha, researchers could experimentally manipulate this gradient to understand its necessity and function.

Studies on the human pathogenic fungus Candida albicans have underscored the importance of calcium in directional growth. The orientation of hyphal growth in response to physical cues (thigmotropism) and electric fields (galvanotropism) was found to be dependent on calcium. nih.gov These tropic responses were diminished in environments with low calcium levels or in the presence of calcium channel blockers. nih.gov Furthermore, mutations in genes encoding components of the calcium signaling pathway also attenuated these responses. nih.gov This research strongly suggests that localized calcium influx at the growing tip is a key mechanism for interpreting environmental signals and directing growth.

The application of a calcium chelator like 5,5'-Dibromo BAPTA in such a system would allow for a more direct test of the hypothesis that the intracellular calcium gradient itself is the critical regulator. By buffering the calcium at the tip, one could expect to disrupt the directional growth response, providing direct evidence for the role of the gradient in morphogenesis.

Table 2: Key Cellular Processes in Fungi Regulated by Calcium

Cellular Process Organism Example Role of Calcium
Hyphal Tip Growth Filamentous Fungi Maintenance of a tip-high calcium gradient essential for polarized extension.
Thigmotropism Candida albicans Calcium signaling is required for directional growth in response to surface topography. nih.gov
Galvanotropism Candida albicans Calcium signaling mediates the reorientation of growth in response to electric fields. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
5,5'-Dibromo BAPTA (tetrapotassium)
1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA)
BAPTA-AM
5,5'-Dibromo BAPTA-AM
Acetylcholine
Ethanol
ERK (Extracellular signal-regulated kinase)
Akt (Protein kinase B)
p38 MAPK (p38 mitogen-activated protein kinase)

Comparative Research and Strategic Selection of Calcium Chelators

Differentiating Features and Advantages over Traditional Chelators (e.g., EGTA, EDTA) in Kinetic and Selectivity Profiles

Traditional calcium chelators like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) and EDTA (ethylenediaminetetraacetic acid) have been instrumental in biological research. However, the BAPTA family of chelators, including 5,5'-Dibromo BAPTA, offers significant advantages, particularly in their kinetic profiles and selectivity for calcium over magnesium ions.

One of the most notable advantages of BAPTA and its derivatives is their rapid rate of Ca²⁺ binding and release. BAPTA buffers are reported to bind and release Ca²⁺ ions approximately 50 to 400 times faster than EGTA. thermofisher.com This rapid kinetic profile is crucial for studying fast cellular events where calcium concentrations change on a millisecond timescale. nih.gov In contrast, EGTA and EDTA have significantly slower calcium binding rate constants, on the order of 3 x 10⁶ M⁻¹s⁻¹, because they need to dissociate protons before binding calcium ions at a physiological pH of 7.2. nih.gov

Furthermore, BAPTA-derived chelators exhibit a much higher selectivity for Ca²⁺ over Mg²⁺. tcichemicals.com BAPTA was specifically designed to have a selectivity of 10⁵ for Ca²⁺ over Mg²⁺. interchim.fr This is a critical feature for intracellular studies, where the concentration of Mg²⁺ is typically much higher than that of Ca²⁺. interchim.fryoutube.com While EGTA also shows a preference for Ca²⁺ over Mg²⁺, BAPTA's selectivity is considerably higher. interchim.fraatbio.com EDTA, on the other hand, binds both Ca²⁺ and Mg²⁺ with high affinity and is therefore less suitable for selective calcium chelation in a cellular environment. interchim.fraatbio.com

Another key advantage of BAPTA and its derivatives is their relative insensitivity to pH changes within the physiological range. tcichemicals.combiotium.combioscience.co.uk The calcium-binding affinity of EGTA and EDTA is more pH-dependent. thermofisher.com This stability across a range of pH values makes 5,5'-Dibromo BAPTA and other BAPTA derivatives more reliable for maintaining a constant Ca²⁺ buffering capacity in various experimental conditions.

Feature5,5'-Dibromo BAPTAEGTAEDTA
Ca²⁺ Binding/Release RateFastSlowSlow
Selectivity for Ca²⁺ over Mg²⁺Very HighHighLow
pH Sensitivity (Physiological Range)LowModerateModerate

Comparative Analysis with Other BAPTA Derivatives (e.g., Fluoro-BAPTA, Dimethyl-BAPTA) for Specific Research Objectives

The BAPTA molecule can be chemically modified to produce a range of derivatives with varying affinities for Ca²⁺, suiting different experimental needs. 5,5'-Dibromo BAPTA has an intermediate affinity for calcium, which makes it a versatile tool. interchim.fr

Fluoro-BAPTA derivatives , such as 5,5'-Difluoro BAPTA, generally exhibit a lower affinity for Ca²⁺. interchim.fr This characteristic is advantageous when studying cellular phenomena involving high concentrations of calcium, as these lower-affinity chelators can buffer calcium without becoming saturated. interchim.fr For instance, 5,5'-Difluoro BAPTA has been utilized in ¹⁹F NMR studies to investigate high calcium concentrations. thermofisher.cominterchim.fr

Dimethyl-BAPTA (5,5'-Dimethyl BAPTA) , in contrast, is one of the highest-affinity BAPTA derivatives. thermofisher.cominterchim.fr Its strong binding to Ca²⁺ makes it suitable for experiments aiming to clamp intracellular calcium at very low levels, effectively creating a "zero" calcium environment for in situ calibrations of fluorescent indicators. thermofisher.com

The choice between these derivatives depends on the specific research question. For studying subtle calcium signaling events or spatial buffering, an intermediate-affinity chelator like 5,5'-Dibromo BAPTA is often preferred. thermofisher.cominterchim.fr

BAPTA DerivativeRelative Ca²⁺ AffinityTypical Research Application
5,5'-Dibromo BAPTAIntermediateStudying Ca²⁺ mobilization, spatial buffering, and shuttling. thermofisher.cominterchim.fr
5,5'-Difluoro BAPTALowMeasuring high concentrations of Ca²⁺, particularly with ¹⁹F NMR. thermofisher.cominterchim.fr
5,5'-Dimethyl BAPTAHighClamping intracellular Ca²⁺ at very low levels; establishing zero Ca²⁺ conditions. thermofisher.com

Rationale for Choosing 5,5'-Dibromo BAPTA (Tetrapotassium) in Distinct Experimental Contexts

The intermediate calcium affinity of 5,5'-Dibromo BAPTA (tetrapotassium), with a reported dissociation constant (Kd) of approximately 1.6-3.6 µM, positions it as a strategic choice for a variety of experimental designs. interchim.frfishersci.com This moderate affinity allows it to act as an effective calcium buffer without completely abolishing physiological calcium transients, which is a risk with higher-affinity chelators.

Consequently, 5,5'-Dibromo BAPTA has been extensively used in studies of:

Calcium mobilization and spatial buffering : Its ability to reversibly bind and release calcium allows it to influence the spatial and temporal dynamics of intracellular calcium signals. thermofisher.cominterchim.fr

Calcium shuttling : It can facilitate the movement of calcium ions within the cytoplasm, helping to elucidate the mechanisms of calcium transport and signaling. thermofisher.cominterchim.fr

In patch-clamp experiments, the tetrapotassium salt form is particularly useful as it is cell-impermeant and can be included directly in the pipette solution to control the intracellular environment of the recorded cell. biotium.combioscience.co.uk Its solubility in water further simplifies its use in aqueous physiological buffers. fishersci.com

The selection of 5,5'-Dibromo BAPTA (tetrapotassium) is therefore a deliberate choice for experiments that require a balance between buffering calcium to observe its effects and preserving the essential dynamics of calcium signaling.

Advanced Research Directions and Conceptual Impact

Methodological Innovations in Spatiotemporal Control of Intracellular Calcium Using BAPTA Derivatives

The precise control of calcium concentration in both space and time is critical for dissecting complex signaling pathways. While standard methods involve loading cells with the membrane-permeant acetoxymethyl (AM) ester form of BAPTA to buffer cytosolic calcium, research is moving towards more sophisticated techniques for spatiotemporal manipulation. fishersci.comnih.gov

One major innovation is the development of "caged" BAPTA derivatives. These are photo-activatable molecules that remain inert until exposed to a flash of UV light. This light-induced uncaging releases the active chelator at a specific time and subcellular location, allowing researchers to induce a rapid decrease in calcium concentration with high precision. This technique provides unparalleled control for studying fast cellular processes that are dependent on localized calcium signals.

Another advanced method is the targeted loading of chelators using a patch-clamp pipette. nih.gov This technique allows for the direct introduction of a specific concentration of 5,5'-Dibromo BAPTA into a single cell within a network, such as astrocytes or neurons. nih.gov By observing the effect of this localized calcium buffering on the single cell and its neighbors, researchers can investigate cell-to-cell communication and the propagation of calcium waves with high spatial resolution. These methodological advancements are crucial for moving beyond simple calcium buffering to actively manipulating and dissecting the intricate four-dimensional dynamics of calcium signaling.

Development of Conjugates and Targeted Delivery Systems for Enhanced Research Utility

To enhance the specificity and efficacy of calcium chelation, researchers are developing targeted delivery systems and conjugates of BAPTA derivatives. The principle is to deliver the chelator specifically to certain cell types or subcellular compartments, minimizing off-target effects and increasing local concentrations. nih.govnih.gov

Recent studies have demonstrated the feasibility of encapsulating calcium chelators in nanoparticles for targeted therapy. For instance, BAPTA-AM has been successfully loaded into liposome (B1194612) nanoparticles to treat calcium overload in animal models of acute pancreatitis. nih.gov This approach ensures that the chelator is delivered directly to the affected pancreatic cells. nih.gov Similarly, research on other chelators like EDTA has shown that albumin-based nanoparticles coated with antibodies can be targeted to specific tissues, such as calcified arteries. nih.gov

These findings pave the way for creating sophisticated delivery systems for 5,5'-Dibromo BAPTA. Future research could involve:

Antibody-BAPTA Conjugates: Linking 5,5'-Dibromo BAPTA to antibodies that recognize specific cell surface receptors to target the chelator to particular cell populations.

Peptide-BAPTA Conjugates: Using cell-penetrating peptides or targeting peptides to deliver the chelator to specific subcellular locations, such as the mitochondria or the endoplasmic reticulum.

Polymer-Based Nanocarriers: Encapsulating 5,5'-Dibromo BAPTA within biocompatible polymers to control its release and improve its stability in vivo.

These targeted strategies will significantly enhance the utility of 5,5'-Dibromo BAPTA as a research tool, allowing for more precise mechanistic studies and potentially therapeutic applications. openpr.comthinkdochemicals.com

Influence on Theoretical Models of Calcium Homeostasis and Signaling Propagation

Mathematical and computational models are essential for understanding the complex, non-linear dynamics of calcium signaling. researchgate.netuea.ac.uk These models aim to simulate processes like calcium-induced calcium release (CICR), oscillations, and intercellular wave propagation. researchgate.netplos.orgnih.gov BAPTA derivatives, including 5,5'-Dibromo BAPTA, play a crucial role in the development and validation of these theoretical frameworks.

By experimentally manipulating intracellular calcium concentrations with a known buffer like 5,5'-Dibromo BAPTA, researchers can obtain critical data to parameterize and test their models. For example, by buffering intracellular calcium and observing the subsequent changes in the propagation of a calcium wave between cells, scientists can refine models that describe the interplay between intracellular dynamics and intercellular diffusion through gap junctions. plos.orgnih.gov

Furthermore, the use of BAPTA has itself influenced theoretical understanding by revealing potential artifacts in calcium imaging. Studies have shown that BAPTA-based fluorescent dyes can sometimes induce calcium spikes or alter signaling patterns, effects that are attributable to the chelator's buffering capacity rather than an intrinsic cellular process. plos.org This has forced a more critical evaluation of experimental data and has led to the development of more sophisticated models that can account for the presence of exogenous buffers. The dialogue between experimental manipulation using tools like 5,5'-Dibromo BAPTA and theoretical modeling continues to be a powerful paradigm for advancing our understanding of calcium homeostasis. cardiff.ac.uk

Prospective Applications in Mechanistic Elucidation of Calcium-Dependent Cellular Pathologies

Dysregulation of calcium signaling is a hallmark of numerous diseases. nih.govnih.gov 5,5'-Dibromo BAPTA and other BAPTA derivatives are valuable tools for investigating the mechanistic role of calcium in these pathologies. By chelating excess intracellular calcium, researchers can determine whether normalizing calcium levels can mitigate disease phenotypes, thereby implicating calcium dyshomeostasis as a causative factor.

Pathology Model System Key Findings with BAPTA-AM Reference
Iron Overload-Induced Osteoarthritis Primary ChondrocytesSuppressed iron influx, inhibited ROS production, and prevented mitochondrial dysfunction and cell apoptosis. nih.gov
Acute Pancreatitis Rat Model & Pancreatic Acinar CellsLiposome-delivered BAPTA-AM eliminated intracellular calcium overload, protecting pancreatic cells. nih.gov
Spinal Cord Injury Mouse Model & In Vitro Neural Damage ModelAlleviated neuronal apoptosis, reduced ROS generation, and promoted motor recovery. nih.govnih.gov
Duchenne Muscular Dystrophy -Research points to abnormal calcium homeostasis as a central mechanism of the pathology. nih.gov

These studies highlight the prospective utility of 5,5'-Dibromo BAPTA in elucidating the role of calcium in a wide range of cellular pathologies. Its application can help to:

Identify therapeutic targets: By confirming that calcium overload is a key pathogenic event, research can focus on developing therapies that target calcium channels or handling proteins. nih.gov

Unravel complex signaling cascades: Chelation with BAPTA allows for the dissection of downstream events that are triggered by pathological calcium signals, such as the activation of proteases or the induction of apoptosis. nih.govnih.gov

Validate disease models: The ability of BAPTA to rescue a disease phenotype in a model system helps to validate the model's clinical relevance.

Future Avenues for Expanding the Research Repertoire of 5,5'-Dibromo BAPTA (Tetrapotassium)

The versatility and effectiveness of 5,5'-Dibromo BAPTA ensure its continued relevance in calcium signaling research. Future avenues for expanding its application are numerous and build upon the innovations discussed.

A significant area of future research will be the development of multi-functional molecular probes. This could involve conjugating 5,5'-Dibromo BAPTA to fluorescent reporters to simultaneously chelate and monitor calcium dynamics, or linking it to photosensitizers for combined chelation and photodynamic therapy applications.

Another promising direction is the increasing use of 5,5'-Dibromo BAPTA in high-throughput screening platforms. Such platforms could be used to screen for novel drugs that modulate calcium signaling for therapeutic purposes, with the chelator serving as a control or a tool to probe the mechanism of action of identified compounds.

Finally, as with any chemical probe, a deeper investigation into potential off-target effects is warranted. nih.govnih.govresearchgate.net While BAPTA is highly selective for calcium, understanding any secondary, calcium-independent interactions will lead to more rigorous experimental design and data interpretation. nih.govresearchgate.net Systematically characterizing these properties will refine the use of 5,5'-Dibromo BAPTA and solidify its role as a precise tool in the biologist's arsenal (B13267) for exploring the complex world of calcium signaling.

Q & A

Basic Research Questions

Q. What are the primary research applications of 5,5'-Dibromo BAPTA (tetrapotassium) in cellular calcium studies?

  • Methodological Answer : 5,5'-Dibromo BAPTA is a high-affinity calcium chelator used to disrupt intracellular Ca²⁺ gradients, particularly in studies of calcium-dependent processes like pollen tube growth and organelle zonation. Researchers inject it into cells (e.g., lily pollen tubes) to dissipate tip-focused Ca²⁺ gradients, enabling analysis of calcium's role in growth dynamics . Its efficacy in inhibiting growth (~70% inhibition in lily pollen tubes at 5–60 mM pipette concentrations) makes it a tool for probing calcium signaling pathways .

Q. How should researchers design experiments to assess calcium chelation efficacy using 5,5'-Dibromo BAPTA?

  • Methodological Answer :

  • Concentration Optimization : Start with 5–60 mM pipette concentrations, as lower doses allow partial growth before inhibition, enabling time-resolved observations .
  • Controls : Include KCl-injected and untreated cells to account for injection artifacts (e.g., 92% of KCl-injected cells show normal growth) .
  • Recovery Assays : Monitor post-injection recovery (e.g., <10% of cells resume growth), which informs buffer persistence and reversibility .
  • Cross-Species Validation : Test in models like Clivia miniata or Nicotiana alata to confirm species-specific effects .

Advanced Research Questions

Q. How can contradictory findings regarding 5,5'-Dibromo BAPTA’s inhibitory efficacy across experimental models be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Buffer Mobility : Higher mobility of derivatives like 5,5'-dimethyl-BAPTA may enhance chelation efficiency despite similar Kd values .
  • Cell-Type Specificity : Variability in cytoplasmic viscosity or esterase activity affects buffer diffusion and hydrolysis (e.g., pollen tubes vs. mammalian cells) .
  • Experimental Timing : Growth inhibition onset varies (e.g., 1 minute for 5,5'-dibromo-BAPTA vs. 15 minutes for dimethyl derivatives), requiring precise temporal monitoring .
    • Resolution Strategy : Conduct parallel assays comparing buffer kinetics (e.g., fura-2-free anion fluorescence to estimate intracellular concentration dynamics) .

Q. What methodological considerations are critical when using 5,5'-Dibromo BAPTA in real-time intracellular calcium monitoring?

  • Methodological Answer :

  • Co-Injection with Fluorescent Probes : Use Ca²⁺ indicators (e.g., fura-2) to validate gradient dissipation. In pollen tubes, Ca²⁺ levels drop to baseline within minutes post-injection, correlating with growth arrest .
  • Quantitative Calibration : Estimate intracellular buffer concentration via fluorescence analogs (e.g., fura-2-free anion reaches 0.1–1 mM within 4 minutes post-injection) .
  • Artifact Mitigation : Account for pH shifts or off-target metal binding by including buffer-only controls and validating with extracellular Ca²⁺ flux measurements .

Q. How does the intracellular mobility of 5,5'-Dibromo BAPTA affect its chelation efficiency compared to other BAPTA derivatives?

  • Methodological Answer :

  • Diffusion Rates : Derivatives with bulkier substituents (e.g., 5,5'-dimethyl-BAPTA) may have reduced mobility, delaying Ca²⁺ gradient dissipation despite higher Kd .
  • Affinity vs. Mobility Trade-offs : While 5,5'-dibromo-BAPTA has a moderate Kd (~0.21 pM), its faster diffusion in cytoplasm enables rapid Ca²⁺ chelation, making it more effective than higher-affinity but slower buffers .
  • Experimental Validation : Compare inhibition kinetics across derivatives using time-lapse microscopy and quantitative growth rate analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.